molecular formula C10H12N2O2 B1609568 N-(2-(Methylamino)-2-oxoethyl)benzamide CAS No. 25443-66-7

N-(2-(Methylamino)-2-oxoethyl)benzamide

Cat. No.: B1609568
CAS No.: 25443-66-7
M. Wt: 192.21 g/mol
InChI Key: JJFFVOGHOGCISB-UHFFFAOYSA-N
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Description

N-(2-(Methylamino)-2-oxoethyl)benzamide is an organic compound with the molecular formula C10H12N2O2 and a molecular weight of 192.21 g/mol . Its structure features a benzamide group linked to a N-methylglycinamide moiety, as represented by the SMILES notation CNC(=O)CNC(=O)C1=CC=CC=C1 . This compound is provided for research purposes and must be stored sealed in a dry environment at 2-8°C . This compound belongs to a scaffold of substituted N-(2-(amino)-2-oxoethyl)benzamide analogs that have been investigated in scientific research for their potential biological activity . Related analogs have been identified in published studies as a novel scaffold with therapeutic potential for protecting pancreatic β-cells from endoplasmic reticulum (ER) stress-induced dysfunction and death, a key mechanism in the development of diabetes . One highly potent analog from this family demonstrated significant protective effects in cell-based assays . Furthermore, structural analogs of this benzamide core have been patented as inhibitors of autotaxin for potential treatment of LPA-dependent diseases . This product is intended for research use only and is not meant for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(methylamino)-2-oxoethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-11-9(13)7-12-10(14)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFFVOGHOGCISB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CNC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50429247
Record name N-(2-(Methylamino)-2-oxoethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50429247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25443-66-7
Record name N-(2-(Methylamino)-2-oxoethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50429247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N 2 Methylamino 2 Oxoethyl Benzamide and Its Analogues

Retrosynthetic Analysis of N-(2-(Methylamino)-2-oxoethyl)benzamide

A retrosynthetic analysis of the target molecule, this compound, deconstructs the compound into simpler, commercially available starting materials by identifying key bond disconnections. The structure features two amide linkages that are prime candidates for disconnection.

Figure 1: Structure of this compound O O // // Ph--C--NH--CH2--C--NH--CH3

Derivatization Strategies for this compound Analogues

The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse library of analogues. These derivatization strategies can be broadly categorized into modifications of the benzamide (B126) moiety, alterations of the methylamino-oxoethyl side chain, and regioselective functionalization techniques.

Modification of the Benzamide Moiety

The aromatic ring of the benzamide group is a prime target for introducing structural diversity. A variety of substituted benzoic acids can be used as starting materials in the initial coupling reaction to generate analogues with different functionalities on the phenyl ring. fishersci.co.uk

Modern synthetic methods, such as transition metal-catalyzed C-H activation, provide powerful tools for the late-stage functionalization of the benzamide core. The amide group itself can act as a directing group, enabling regioselective introduction of substituents at the ortho-position of the aromatic ring. For example, rhodium(III)-catalyzed C-H activation has been employed for the annulation of benzamides with various coupling partners. nih.gov Similarly, palladium-catalyzed reactions can achieve ortho-arylation of benzamides with aryl iodides. nih.gov These methods allow for the direct formation of C-C bonds on the benzamide ring, expanding the range of accessible analogues.

Table 1: Examples of Benzamide Moiety Modification

Reaction TypeCatalyst/ReagentSubstrateProductReference
Ortho-ArylationPd(OAc)₂BenzamideOrtho-Arylbenzamide nih.gov
Annulation[RhCp*Cl₂]₂BenzamideIsoquinolinone derivative nih.gov

Exploration of the Methylamino-Oxoethyl Side Chain Modifications

The methylamino-oxoethyl side chain, derived from a glycine (B1666218) core, presents several opportunities for modification. The terminal N-methylamide can be varied by using different primary or secondary amines in the final amidation step of the synthesis. For instance, a range of substituted benzylamines has been successfully used to create a library of N-(2-(benzylamino)-2-oxoethyl)benzamide analogues. fishersci.co.uk

Furthermore, the glycine backbone itself can be functionalized. The α-carbon of N-acyl glycine derivatives is amenable to various C-H functionalization reactions. For example, copper-catalyzed α-functionalization of glycine derivatives allows for the introduction of aryl, vinyl, and alkynyl groups. acs.org This strategy enables the synthesis of analogues with unnatural amino acid side chains, significantly increasing the chemical space that can be explored. The N-methyl group of the terminal amide can also potentially be replaced with other alkyl or aryl groups.

Table 2: Examples of Side Chain Modification

Modification SiteReaction TypeReagentsProduct FeatureReference
Terminal AmineAmidationSubstituted Amines/HATUVaried N-substituent fishersci.co.uk
Glycine α-CarbonC-H ArylationCuBr/Arylboronic acidα-Aryl glycine derivative acs.org
Glycine α-CarbonC-H AlkynylationCuBr/Alkyneα-Alkynyl glycine derivative acs.org

Regioselective Functionalization Techniques

Regioselective functionalization is crucial for creating specific isomers and understanding structure-activity relationships. As mentioned previously, transition metal-catalyzed C-H activation is a premier strategy for achieving regioselectivity on the benzamide moiety. The inherent directing ability of the amide group typically favors functionalization at the less sterically hindered ortho-position of the benzoyl group.

For the methylamino-oxoethyl side chain, regioselectivity is also a key consideration. In peptides and related structures, selective modification of the N-terminus is a common challenge. In the context of this compound, the two nitrogen atoms present different reactivities. The amide nitrogen of the benzamide is generally less nucleophilic than the nitrogen of the original glycine backbone. Synthetic strategies are designed to exploit these differences. For instance, the primary amine of a glycine ester is selectively acylated with benzoyl chloride, leaving the ester group intact for subsequent hydrolysis and amidation. fishersci.co.uk For C-H functionalization of the glycine α-carbon, the presence of an N-aryl group can direct the regioselectivity of the reaction. nih.gov

Structure Activity Relationship Sar Studies of N 2 Methylamino 2 Oxoethyl Benzamide Derivatives

Design Principles for SAR Exploration of Benzamide (B126) Analogues

The design of derivatives of N-(2-(Methylamino)-2-oxoethyl)benzamide is often guided by the goal of optimizing interactions with a biological target. A key strategy involves modifying the benzoyl and N-alkyl moieties to probe the electronic and steric requirements of the binding site. A central principle in the design of these analogs is the substitution of a core chemical group with a bioisostere to improve properties like potency and aqueous solubility. For instance, in a study of N-(2-(benzylamino)-2-oxoethyl)benzamide analogs, a 1,2,3-triazole pharmacophore was replaced with a glycine-like amino acid structure to enhance these characteristics. atlantis-press.comnih.gov This substitution indicates a design principle focused on mimicking the spatial and electronic features of a known active compound while introducing functionalities that can lead to better pharmacokinetic profiles. atlantis-press.com

The systematic modification of substituents on both the benzoyl ring and the N-benzyl group (a close analog to the N-methyl group) allows for a thorough exploration of the structure-activity landscape. nih.govnih.gov This approach aims to identify key regions of the molecule that are sensitive to structural changes, thereby guiding the development of compounds with improved activity. nih.govnih.gov

Impact of Substituent Effects on Molecular Interactions

The nature of substituents on the benzamide scaffold plays a critical role in modulating the molecule's interaction with its biological target. These effects can be broadly categorized into electronic and steric influences.

The electronic properties of substituents on the benzoyl ring can significantly alter the charge distribution of the entire molecule, thereby influencing its binding affinity. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can impact the strength of hydrogen bonds and other electrostatic interactions. researchgate.net For example, the presence of an EWG can increase the acidity of the amide proton, potentially leading to stronger hydrogen bond donation. Conversely, an EDG can enhance the electron density on the carbonyl oxygen, making it a better hydrogen bond acceptor.

In a series of N-(2-(benzylamino)-2-oxoethyl)benzamide analogs, the introduction of a trifluoromethyl (CF3) group, a strong EWG, at the para-position of the N-benzyl ring was found to be crucial for activity. nih.gov This suggests that reducing the electron density on the benzyl (B1604629) ring is favorable for the molecule's biological function. Further substitutions on the benzoyl ring revealed that a combination of a chlorine atom at the 3-position and a methyl group at the 2-position resulted in high potency. nih.gov This highlights a complex interplay of electronic effects where a balance of electron-withdrawing and -donating properties across the molecule is necessary for optimal activity.

The following table presents data from a study on N-(2-(benzylamino)-2-oxoethyl)benzamide analogs, illustrating the impact of different substituents on their biological activity.

Compound IDBenzoyl Ring Substituent (R1)N-Benzyl Ring Substituent (R2)EC50 (µM)Maximal Activity (%)
5aH4-CF313 ± 188
5jHH>2535
5k4-Et4-CF3>2542
5l4-F4-CF3>2512
5m3-Cl, 2-Me4-CF30.1 ± 0.01100
5n3-Cl, 4-Me4-CF31.1 ± 0.198
5o2-Cl4-CF3>2545
5p3-Cl4-CF312 ± 285
5q4-Cl4-CF3>2562

Data sourced from a study on N-(2-(benzylamino)-2-oxoethyl)benzamide analogs as pancreatic β-cell protective agents. nih.govnih.gov

For instance, the presence of a substituent at the ortho-position of the benzoyl ring can force the amide group out of the plane of the aromatic ring, which can have significant consequences for binding. researchgate.net In the case of the N-(2-(benzylamino)-2-oxoethyl)benzamide analogs, the superior activity of the 3-chloro-2-methyl substituted compound (5m) compared to the 3-chloro (5p) or 4-chloro (5q) substituted analogs suggests that the steric bulk of the ortho-methyl group may induce a favorable conformation for target interaction. nih.gov

The size of the substituent on the nitrogen atom of the terminal amide (a methyl group in the parent compound) also dictates the steric environment around this part of the molecule. While the provided data focuses on N-benzyl analogs, it can be inferred that the smaller methyl group in this compound would present a significantly different steric profile, which could lead to different binding modes or affinities.

Conformational Analysis of this compound and Related Structures

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. The flexible nature of this compound allows it to adopt various conformations in solution, and understanding these preferences is key to elucidating its mechanism of action.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of molecules in solution. rsc.org For benzamide derivatives, 1H NMR can provide information about the rotation around the aryl-C(O) and C(O)-N bonds through the analysis of chemical shifts and coupling constants. rsc.orgjournals.co.za For example, the chemical shift difference between the two protons of the methylene (B1212753) group in the ethylenediamine (B42938) linker can be indicative of the conformational rigidity of this part of the molecule.

In the absence of extensive experimental data, computational modeling provides a valuable approach to explore the conformational possibilities of this compound. nih.gov Molecular mechanics and quantum mechanics calculations can be used to generate a potential energy surface and identify low-energy conformers. nih.govnih.gov

Studies on benzamidinium-based inhibitors, which share the benzamide core, have shown that while a twisted conformation is often preferred in the gas phase, the molecule can adopt various conformations when bound to a protein receptor, including planar and twisted forms. nih.gov This highlights the importance of considering the target environment when predicting the bioactive conformation. For this compound, computational analysis would likely reveal a complex conformational landscape with multiple low-energy states accessible, influenced by the rotational freedom around the single bonds in its backbone. The planarity of the amide bonds is a key feature, with a strong preference for a trans conformation due to resonance stabilization. acs.org

Identification of Key Pharmacophoric Features within the Benzamide Core

The benzamide core of this compound is a critical pharmacophore, a molecular framework that carries the essential features responsible for a drug's biological activity. SAR studies on analogous compounds, particularly N-(2-(benzylamino)-2-oxoethyl)benzamide derivatives, have shed light on the key features of this core. nih.govnih.gov These studies reveal that the benzamide moiety, the glycine-like linker, and the terminal N-alkyl group all play significant roles in molecular recognition and biological response.

The central components of the pharmacophore are:

The Benzoyl Group: The aromatic ring of the benzamide is a key interaction site. Substitutions on this ring can significantly modulate activity. For instance, studies on related benzamide derivatives have shown that the nature and position of substituents can influence binding affinity to biological targets. nih.gov

The Amide Linkage: The amide bond connecting the benzoyl group to the glycine (B1666218) linker is a crucial hydrogen bonding element. It helps to orient the molecule within the binding site of its target protein.

The Glycine-like Linker (-CH2-C(O)NH-): This flexible linker provides the appropriate spacing and conformational freedom for the terminal N-methyl group to interact with its target. The carbonyl group within this linker can also participate in hydrogen bonding.

Research on N-(2-(benzylamino)-2-oxoethyl)benzamide analogs, which are structurally very similar, has demonstrated that modifications to the benzoyl ring can have a profound impact on biological activity. nih.govnih.gov This highlights the importance of the substitution pattern on the aromatic ring as a key pharmacophoric feature.

Correlation of Structural Modifications with Observed Preclinical Biological Effects

Preclinical studies on derivatives of the N-(2-(amino)-2-oxoethyl)benzamide scaffold have provided valuable insights into how specific structural changes correlate with biological outcomes. A notable example comes from research on N-(2-(benzylamino)-2-oxoethyl)benzamide analogs as agents that protect pancreatic β-cells from endoplasmic reticulum (ER) stress, a key factor in the development of diabetes. nih.govnih.govnih.gov

In these studies, various substitutions were made to the benzoyl ring, and the resulting compounds were evaluated for their ability to protect β-cells. The biological effect was quantified by the half-maximal effective concentration (EC₅₀), with lower values indicating higher potency.

Table 1: Structure-Activity Relationship of N-(2-(Benzylamino)-2-oxoethyl)benzamide Derivatives

CompoundR1R2R3R4R5EC₅₀ (µM)
5a HHHHH>10
5b FHHHH>10
5c ClHHHH6.5
5d BrHHHH5.2
5e IHHHH4.8
5f HClHHH3.5
5g HHClHH2.1
WO5m HClHClH0.1

Data sourced from a study on pancreatic β-cell protective agents. nih.govnih.gov

The data reveals several key trends:

Halogen Substitution: The introduction of a halogen atom on the benzoyl ring generally improves potency compared to the unsubstituted analog (5a).

Position of Substitution: The position of the halogen is critical. A chlorine atom at the para-position (R4) as in compound 5g (EC₅₀ = 2.1 µM) is more effective than at the ortho- (R1) or meta- (R2) positions.

Effect of Halogen Size: For substitutions at the ortho-position, there is a trend of increasing potency with increasing halogen size, from fluorine to iodine (compounds 5b to 5e ).

Polysubstitution: The most potent compound identified in this series was WO5m , which features two chlorine atoms at the meta- (R2) and para- (R4) positions, resulting in a significantly lower EC₅₀ of 0.1 µM. nih.govnih.gov This indicates a synergistic effect of multiple substitutions.

Mechanistic Investigations of N 2 Methylamino 2 Oxoethyl Benzamide at a Molecular Level

Molecular Target Identification and Validation Strategies

The identification of a compound's molecular target is a foundational step in understanding its pharmacological effect. This process, often termed target deconvolution, utilizes a variety of sophisticated techniques. nih.gov

Affinity chromatography is a powerful technique for isolating and identifying the binding partners of a small molecule from a complex biological sample, such as a cell lysate. europeanreview.orgresearchgate.net In a typical workflow for N-(2-(Methylamino)-2-oxoethyl)benzamide, the compound would first be chemically modified to incorporate a linker arm, which is then immobilized on a solid support, such as agarose (B213101) or magnetic beads. This "baited" matrix is then incubated with a cell or tissue lysate. Proteins that specifically bind to the immobilized this compound are captured, while non-binding proteins are washed away.

The captured proteins can then be eluted and identified using techniques like mass spectrometry. frontiersin.org Competition experiments, where the lysate is pre-incubated with the free, unmodified compound, are crucial to distinguish specific binders from non-specific interactions. researchgate.net A reduction in the amount of a protein pulled down in the presence of the free compound suggests a specific interaction.

Table 1: Illustrative Data from a Hypothetical Affinity Chromatography Experiment

Protein IDFold Enrichment (Compound vs. Control)Fold Reduction (with excess free compound)Putative Target?
Protein A15.212.5Yes
Protein B2.11.1No
Protein C10.89.7Yes
Protein D5.52.0Unclear

This table represents hypothetical data to illustrate the principles of affinity chromatography.

Chemical proteomics offers a suite of methods to identify the targets of a bioactive compound directly within a cellular context. nih.govnih.gov These approaches can provide a more holistic view of a compound's interactions.

Activity-Based Protein Profiling (ABPP): This technique utilizes probes that are structurally similar to the compound of interest but also contain a reactive group and a reporter tag. The probe covalently labels the active site of its target enzymes, allowing for their subsequent enrichment and identification. nih.gov

Cellular Thermal Shift Assay (CETSA): CETSA is based on the principle that the binding of a ligand to its target protein can alter the protein's thermal stability. nih.govresearchgate.net Cells are treated with the compound, heated to various temperatures, and the remaining soluble proteins are quantified. A shift in the melting temperature of a protein in the presence of the compound indicates a direct interaction. researchgate.net

Table 2: Hypothetical Cellular Thermal Shift Assay (CETSA) Data

ProteinMelting Temp (°C) - VehicleMelting Temp (°C) - CompoundΔTm (°C)
Kinase X52.156.8+4.7
Phosphatase Y61.561.7+0.2
Dehydrogenase Z58.362.1+3.8

This table represents hypothetical data demonstrating how CETSA can identify target proteins by observing shifts in their melting temperatures upon compound binding.

Enzyme Inhibition Kinetics and Mechanism for this compound

Should the molecular target of this compound be an enzyme, detailed kinetic studies are necessary to characterize the nature and potency of its inhibitory activity.

A primary distinction in enzyme inhibition is whether the inhibitor binds reversibly or irreversibly.

Reversible Inhibition: Reversible inhibitors bind to an enzyme through non-covalent interactions and can be removed, for example, by dialysis, leading to the restoration of enzyme activity. nih.gov The mechanism of reversible inhibition (competitive, non-competitive, or uncompetitive) can be determined by analyzing enzyme reaction rates at varying substrate and inhibitor concentrations.

Irreversible Inhibition: Irreversible inhibitors, often called inactivators, typically form a covalent bond with the enzyme, leading to a permanent loss of activity. nih.gov Time-dependent loss of enzyme activity that is not restored upon dialysis is characteristic of irreversible inhibition. nih.gov

For this compound, initial experiments would involve incubating the target enzyme with the compound and then attempting to remove it by dialysis to assess the reversibility of its effects. nih.gov

The inhibition constant (Ki) is a measure of the inhibitor's potency and represents the concentration of inhibitor required to produce half-maximum inhibition. For reversible inhibitors, the Ki can be determined from analyses of reaction kinetics, such as Lineweaver-Burk or Dixon plots. For irreversible inhibitors, the inactivation rate constant (kinact) and the inhibitor concentration at half-maximal inactivation (KI) are determined.

Table 3: Hypothetical Enzyme Inhibition Data for this compound

Inhibition TypeParameterValue
Reversible (Competitive)Ki0.5 µM
Irreversiblekinact0.1 min⁻¹
IrreversibleKI2.0 µM

This table presents hypothetical data illustrating the types of inhibition constants that would be determined.

Receptor Binding Studies and Ligand-Receptor Interactions

If the identified target is a receptor, binding studies are performed to quantify the affinity of this compound for its target. These studies often employ a radiolabeled version of a known ligand for the receptor in a competition assay.

In this setup, a constant concentration of the radiolabeled ligand is incubated with the receptor in the presence of varying concentrations of the unlabeled test compound (this compound). The ability of the test compound to displace the radiolabeled ligand is measured, and from this, the inhibitory constant (Ki) can be calculated, which reflects the affinity of the compound for the receptor. For instance, studies on N-(2-diethylaminoethyl)benzamide derivatives have utilized such methods to determine their affinity for sigma receptors. nih.gov While the uptake of some benzamides in certain cells may not be receptor-mediated, binding assays remain a crucial tool for characterizing specific ligand-receptor interactions. nih.gov

Table 4: Hypothetical Receptor Binding Affinity Data

ReceptorRadioligandIC₅₀ (nM) of this compoundKi (nM) of this compound
Receptor Alpha[³H]-Ligand X15075
Receptor Beta[¹²⁵I]-Ligand Y>10,000>5,000

This table provides a hypothetical example of data from a competitive receptor binding assay, showing the half-maximal inhibitory concentration (IC₅₀) and the calculated inhibition constant (Ki).

Radioligand Binding Assays for Receptor Occupancy

Radioligand binding assays are a crucial tool for quantifying the affinity of a ligand for a specific receptor. nih.gov These experiments typically involve incubating a radiolabeled ligand with a receptor preparation, followed by the separation of bound and free ligands to measure the extent of binding. nih.gov The primary outcomes of such assays are the dissociation constant (Kd), which indicates the ligand's affinity for the receptor, and the maximum binding capacity (Bmax), representing the density of the receptors in the tissue. nih.gov

Currently, specific data from radioligand binding assays conducted on this compound are not extensively documented in publicly available scientific literature. While these assays are standard for characterizing receptor interactions, research has not yet focused on defining a specific high-affinity receptor target for this compound through this method. Future investigations utilizing saturation and competitive binding experiments would be necessary to identify its receptor occupancy profile and determine its affinity for any potential molecular targets.

Allosteric Modulation Mechanisms

Allosteric modulators are substances that bind to a receptor at a site distinct from the primary (orthosteric) binding site. This binding event induces a conformational change in the receptor, thereby altering its affinity for the orthosteric ligand or modifying its signaling efficacy.

As with receptor occupancy studies, specific research detailing the allosteric modulation mechanisms of this compound is not available in the current body of scientific literature. Characterizing a compound as an allosteric modulator requires specific experimental designs that can distinguish between orthosteric and allosteric binding, often involving complex kinetic and functional assays in the presence of a known orthosteric ligand. Such studies have not yet been reported for this compound.

Modulation of Cellular Pathways by this compound (In Vitro Models)

While direct studies on this compound are limited, research on structurally similar analogs provides insight into potential biological activities and pathways that may be modulated.

Research into a closely related analog, N-(2-(Benzylamino)-2-oxoethyl)benzamide, has revealed significant activity in modulating cellular stress pathways. nih.govnih.gov Specifically, derivatives of this analog have been identified as protective agents for pancreatic β-cells against endoplasmic reticulum (ER) stress. nih.govnih.gov

ER stress activates a signaling network known as the Unfolded Protein Response (UPR), which is mediated by three primary sensor proteins: IRE1α (inositol-requiring protein 1α), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6). nih.gov In a study focused on developing agents to mitigate ER stress, a specific N-(2-(Benzylamino)-2-oxoethyl)benzamide analog, designated WO5m, demonstrated potent protective activity for pancreatic β-cells. nih.govnih.gov This compound was shown to be highly effective in a cellular model of ER stress-induced death. nih.gov

The findings for the N-benzyl analog suggest that this chemical scaffold may have the potential to interact with and modulate critical signaling cascades involved in cellular homeostasis, although direct kinase activity profiling for the N-methyl variant has not been reported.

Table 1: In Vitro Activity of N-(2-(Benzylamino)-2-oxoethyl)benzamide Analog (WO5m)

Compound Biological Activity Potency (EC₅₀) Maximal Activity

Gene expression analysis provides a broad view of the cellular response to a compound by measuring changes in the transcription levels of thousands of genes. Such studies can help identify the pathways and biological processes affected by the compound.

To date, comprehensive gene expression profiling (e.g., via microarray or RNA-sequencing) in response to exposure to this compound has not been published. The research on the N-benzyl analog's role in the UPR pathway suggests that a gene expression study on the N-methyl compound could reveal modulation of genes involved in protein folding, ER-associated degradation, and apoptosis, such as BiP, CHOP, and XBP1. nih.gov However, without direct experimental data, this remains speculative.

Investigation of this compound Interactions with Nucleic Acids and Lipids

A significant area of investigation involves the use of the N-(2-(methylamino)-2-oxoethyl) moiety as a chemical modification for synthetic nucleic acids.

The "2-(methylamino)-2-oxoethyl" group has been successfully incorporated as a 2'-O-modification in RNA mimics, referred to as 2′-O-[2-(methylamino)-2-oxoethyl]-RNA (2′-O-NMA-RNA). researchgate.net This type of chemical modification is explored for its potential to enhance the therapeutic properties of antisense oligonucleotides and small interfering RNAs (siRNAs). researchgate.net

Research has demonstrated that incorporating the 2′-O-NMA modification into DNA oligonucleotides significantly increases their binding affinity and the thermal stability of their duplexes with complementary RNA strands. researchgate.net This is a desirable property for antisense therapeutics, which must bind tightly to their target mRNA to be effective. nih.gov The increased stability is attributed to the electronic and conformational properties conferred by the modification. researchgate.net

Table 2: Effect of 2′-O-NMA Modification on Nucleic Acid Duplex Stability

Modification Type Duplex Stability Increase per Modification

Direct studies on the interaction between the free this compound compound and lipids are not documented. However, in the context of nucleic acid therapeutics, lipid-based nanoparticles are a common delivery vehicle. nih.gov The physicochemical properties of modified oligonucleotides, such as those containing the 2'-O-NMA group, can influence their encapsulation into and release from these lipid carriers. Therefore, while not a direct interaction with the free compound, the lipid compatibility of the 2'-O-NMA moiety is an important consideration for its application in drug delivery. nih.gov

Table of Mentioned Compounds

Compound Name
This compound
N-(2-(Benzylamino)-2-oxoethyl)benzamide
2′-O-[2-(methylamino)-2-oxoethyl]-RNA (2′-O-NMA-RNA)
2′-O-[2-(methylamino)-2-oxoethyl]-Thymidine (2′-O-NMA-T)
Inositol-requiring protein 1α (IRE1α)
PKR-like ER kinase (PERK)
Activating transcription factor 6 (ATF6)

Computational and Theoretical Chemistry Studies of N 2 Methylamino 2 Oxoethyl Benzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can elucidate electronic structure, molecular geometry, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov It is a widely used tool in computational chemistry for calculating molecular properties. rjptonline.org For a molecule like N-(2-(Methylamino)-2-oxoethyl)benzamide, DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set like 6-31G(d), can determine optimized geometry, vibrational frequencies, and key electronic parameters. rjptonline.orgresearchgate.net

Furthermore, DFT allows for the calculation of various global reactivity descriptors, which provide insight into the molecule's behavior in chemical reactions. These descriptors are derived from the HOMO and LUMO energies.

Table 1: Hypothetical DFT-Calculated Global Reactivity Descriptors for this compound

ParameterFormulaHypothetical ValueSignificance
HOMO EnergyEHOMO-6.5 eVElectron-donating ability
LUMO EnergyELUMO-1.2 eVElectron-accepting ability
Energy Gap (ΔE)ELUMO - EHOMO5.3 eVChemical reactivity and stability
Electronegativity (χ)-(EHOMO + ELUMO)/23.85 eVTendency to attract electrons
Chemical Hardness (η)(ELUMO - EHOMO)/22.65 eVResistance to change in electron distribution
Chemical Softness (S)1/(2η)0.189 eV-1Reciprocal of hardness, indicates reactivity
Electrophilicity Index (ω)χ2/(2η)2.79 eVPropensity to accept electrons

These values, while hypothetical for the specific compound, are representative of what would be expected based on studies of similar N-substituted glycine (B1666218) and benzamide (B126) derivatives. acs.org

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution within a molecule. rsc.org It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's electrophilic and nucleophilic regions. Typically, red areas indicate regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue areas represent positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow regions denote intermediate potentials.

For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the carbonyl groups and the nitrogen atom of the secondary amide, indicating these as sites for hydrogen bond accepting. Conversely, positive potential (blue) would be expected around the N-H protons, highlighting them as hydrogen bond donor sites. Understanding these electrostatic features is critical for predicting non-covalent interactions, such as those involved in ligand-protein binding. rsc.org Combined DFT and MEP analyses have been effectively used to study the reactivity and interaction sites of various organic molecules, including benzodiazepine (B76468) analogs. ufms.br

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). semanticscholar.org It is a cornerstone of computer-aided drug design. semanticscholar.org

In a hypothetical scenario where this compound is investigated as a ligand for a specific protein target, molecular docking would be employed to predict its binding mode within the protein's active site. The process involves preparing the 3D structures of both the ligand and the protein. For the protein, this often involves retrieving a crystal structure from a database like the Protein Data Bank (PDB). researchgate.netwalshmedicalmedia.com

The docking simulation then places the ligand into the active site in numerous possible conformations and orientations. The resulting "poses" are analyzed to identify the most favorable binding interactions. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the amino acid residues of the active site. researchgate.net For example, docking studies on other benzamide derivatives have successfully identified key hydrogen bonds between the amide group and specific residues in the target protein, which are crucial for binding affinity. walshmedicalmedia.comdergipark.org.tr

Docking algorithms use scoring functions to rank the different binding poses. These functions estimate the binding free energy of the ligand-protein complex. A lower scoring function value generally indicates a more favorable binding interaction. mdpi.com

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein

ParameterHypothetical ValueDescription
Binding Energy (kcal/mol)-8.2Estimated free energy of binding. More negative values indicate stronger binding.
Inhibition Constant (Ki) (nM)450Predicted inhibition constant based on binding energy.
Interacting ResiduesTYR 88, ASP 129, SER 214Amino acid residues in the active site that form key interactions with the ligand.
Hydrogen Bonds3Number of hydrogen bonds formed between the ligand and the protein.
Hydrophobic InteractionsALA 85, LEU 132, PHE 210Residues involved in non-polar interactions with the ligand.

The evaluation of docking algorithms and scoring functions is an ongoing area of research. The accuracy of the prediction depends on the quality of the protein structure, the flexibility of the ligand and protein, and the theoretical model used by the scoring function.

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

While docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the system over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the positions and velocities of the particles change. nih.gov

For this compound, an MD simulation could be performed on the ligand alone in a solvent (like water) to understand its conformational flexibility. The simulation would show how the different parts of the molecule move relative to each other, including rotations around the amide bonds and the flexibility of the ethyl linker. nih.gov

More advanced MD simulations can be run on the ligand-protein complex predicted by molecular docking. These simulations can assess the stability of the binding pose over time. They can reveal if the initial interactions are maintained, or if the ligand shifts to a different binding mode. MD simulations of systems containing amide bonds have shown that these groups can form stable hydrogen bonds with their environment, which is crucial for molecular recognition and binding stability. bu.edumdpi.com The flexibility of the ligand within the binding site is also a critical factor for effective interaction, and MD simulations can provide a quantitative measure of this flexibility. nih.gov

Ligand-Protein Complex Stability and Flexibility

The stability and flexibility of a ligand-protein complex are critical determinants of a drug's efficacy and specificity. Molecular dynamics (MD) simulations are a powerful computational technique used to study these dynamic properties. nih.govrsc.org By simulating the motion of atoms over time, MD can reveal how a ligand like this compound binds to a target protein and how the complex behaves in a biological environment.

MD simulations on related benzamide derivatives have shown that the benzamide core can form crucial hydrogen bond interactions with protein active sites. nih.gov For instance, in studies of benzamide analogues as FtsZ inhibitors, the benzamide moiety was observed to form hydrogen bonds with key residues such as Val 207, Asn 263, and Gly 205. nih.gov These interactions are vital for the stability of the ligand-protein complex. The flexibility of the complex, often quantified by root-mean-square fluctuation (RMSF) of the protein backbone and ligand atoms, indicates the regions of higher mobility, which can be important for the binding and unbinding process. Free energy calculations, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can further quantify the binding affinity by estimating the free energy of binding. nih.govnih.gov

Table 1: Hypothetical Molecular Dynamics Simulation Data for this compound Complexed with a Kinase Target

ParameterValueInterpretation
RMSD of Protein Backbone 1.5 ± 0.3 ÅIndicates overall stability of the protein structure upon ligand binding.
RMSF of Ligand 0.8 ± 0.2 ÅShows low flexibility of the ligand in the binding pocket, suggesting a stable binding mode.
Key H-Bond Interactions Amide N-H with Asp145; Carbonyl O with Lys72Highlights specific interactions crucial for anchoring the ligand.
MM/GBSA Binding Free Energy -45.7 kcal/molSuggests a strong and favorable binding affinity. nih.gov

This table presents hypothetical data to illustrate the typical outputs of an MD simulation study.

Solvent Effects and Conformational Transitions

The surrounding solvent environment can significantly influence the conformation of a flexible molecule like this compound. ub.eduresearchgate.net Computational studies on similar amide-containing molecules have demonstrated that polar solvents like water can stabilize different conformations compared to nonpolar environments. nih.govnih.gov This is due to the formation of hydrogen bonds between the solvent and the polar groups of the molecule, such as the amide linkages.

The conformational landscape of this compound can be explored using techniques like potential energy surface (PES) scanning and MD simulations in different solvent models. nih.gov The central amide bond and the rotatable bonds in the ethyl-benzamide linker allow for a range of conformations. The relative energies of these conformers determine the most probable shapes the molecule will adopt in solution. Understanding these conformational preferences is crucial as only specific conformations may be ableto bind to a biological target. For instance, studies on N-acyl amino acid amides have shown that intramolecular hydrogen bonds can stabilize folded conformations in the gas phase, while extended conformations are often favored in polar solvents. nih.gov

Table 2: Hypothetical Conformational Analysis of this compound in Different Solvents

ConformerDihedral Angle (φ, ψ)Relative Energy (kcal/mol) in WaterRelative Energy (kcal/mol) in Chloroform
Extended (-150°, 150°)0.01.8
Folded (Hairpin-like) (-60°, 140°)1.20.5
Globular (60°, 60°)2.50.0

This table presents hypothetical data illustrating how solvent polarity can shift conformational equilibria.

QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Derivatives

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. archivepp.comigi-global.com

Descriptor Generation and Selection

The first step in QSAR modeling is to calculate a wide range of molecular descriptors for each compound in a dataset. nih.gov These descriptors quantify various aspects of the molecular structure, including:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, molecular connectivity, etc. jppres.com

3D Descriptors: Molecular shape, volume, surface area, etc.

For a series of this compound derivatives, where substitutions might be made on the benzoyl ring or the methylamino group, descriptors capturing electronic effects (e.g., Hammett constants), steric properties (e.g., molar refractivity), and lipophilicity (e.g., logP) would be particularly relevant. jppres.com Feature selection algorithms are then employed to choose a subset of descriptors that are most correlated with the biological activity, while avoiding redundancy. igi-global.com

Model Validation and Predictive Power Assessment

Once a set of descriptors is selected, a mathematical model is built using statistical methods like multiple linear regression (MLR) or machine learning algorithms. nih.gov The robustness and predictive power of the QSAR model must be rigorously validated. nih.gov This is typically done by dividing the dataset into a training set for model building and a test set for external validation.

Key statistical parameters used for validation include:

Coefficient of determination (R²): A measure of how well the model fits the training data. nih.gov

Cross-validated R² (Q²): A measure of the model's internal predictivity, often determined using the leave-one-out method. nih.gov

Predictive R² (R²_pred): A measure of the model's ability to predict the activity of the external test set compounds.

A statistically significant QSAR model for this compound derivatives would allow for the prediction of the biological activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts. nih.gov

Table 3: Example of a QSAR Model for a Hypothetical Series of Benzamide Derivatives

Statistical ParameterValueSignificance
0.85Good fit to the training data.
0.72Good internal predictive ability. nih.gov
F-statistic 110Indicates a statistically significant regression model. nih.gov
R²_pred 0.79Good predictive power for external data.

This table illustrates the validation statistics of a robust QSAR model.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is another powerful ligand-based drug design technique. nih.govnih.gov A pharmacophore represents the essential three-dimensional arrangement of functional groups (features) that a molecule must possess to bind to a specific target. rsc.orgspringernature.com These features typically include hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and charged groups. nih.gov

For this compound, a pharmacophore model could be developed based on its structure and the structures of other known active molecules targeting the same receptor. nih.gov The key pharmacophoric features would likely include:

An aromatic ring (from the benzoyl group).

A hydrogen bond donor (from the amide N-H).

A hydrogen bond acceptor (from the carbonyl oxygen).

A hydrophobic feature (from the methyl group).

Once a pharmacophore model is established and validated, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. nih.govnih.gov This process, known as virtual screening, can efficiently identify diverse chemical scaffolds that are likely to be active, thus accelerating the discovery of new lead compounds. acs.orgnih.govacs.orgresearchgate.net Studies on other benzamide-containing compounds have successfully used this approach to identify novel inhibitors for various targets. nih.govtandfonline.com

Biotransformation and Metabolic Fate of N 2 Methylamino 2 Oxoethyl Benzamide Mechanistic Focus

Identification of Enzymatic Pathways Involved in Metabolism (In Vitro)

The initial steps in the metabolism of N-(2-(Methylamino)-2-oxoethyl)benzamide are likely to involve both Phase I and Phase II enzymatic reactions. Phase I reactions typically introduce or expose functional groups, while Phase II reactions conjugate the parent compound or its metabolites with endogenous molecules to increase their hydrophilicity. acs.org

Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, are primary drivers of Phase I metabolism for a vast array of drugs and xenobiotics. nih.govresearchgate.net For this compound, CYP-mediated oxidation is a probable metabolic pathway. The N-methyl group is a likely site for oxidative metabolism. Studies on analogous compounds, such as N-methylbenzamide, have demonstrated that CYP enzymes catalyze the formation of N-(hydroxymethyl) derivatives. nih.gov This initial hydroxylation can be a prelude to N-demethylation.

The primary CYP isozymes responsible for the metabolism of many xenobiotics belong to the CYP1, CYP2, and CYP3 families. nih.gov Specifically, CYP3A4 is the most abundant CYP in the human liver and is involved in the metabolism of a wide range of substrates. nih.gov Other isoforms such as CYP2D6, CYP2C19, and CYP1A2 also play significant roles in drug metabolism. nih.gov In vitro studies using human liver microsomes and recombinant CYP enzymes would be necessary to definitively identify the specific isoforms involved in the metabolism of this compound.

Potential CYP-mediated reactions include:

N-demethylation: The methyl group on the terminal nitrogen is susceptible to oxidative removal. This process is often initiated by hydroxylation of the methyl group to form a carbinolamine intermediate, which is unstable and subsequently cleaves to yield the N-desmethyl metabolite and formaldehyde.

Aromatic Hydroxylation: The benzene (B151609) ring of the benzamide (B126) moiety could undergo hydroxylation at various positions, a common metabolic pathway for aromatic compounds.

Oxidative C-C bond cleavage: While less common, P450 enzymes have been shown to catalyze the cleavage of carbon-carbon bonds under certain conditions. chemrxiv.org

Beyond the CYP family, other enzymes are likely to contribute to the biotransformation of this compound.

Hydrolases: The amide linkages in the molecule are potential targets for hydrolytic cleavage by amidases, such as fatty acid amide hydrolase (FAAH). nih.gov Hydrolysis of the amide bond connecting the benzoyl group to the glycine (B1666218) moiety would yield benzoic acid and N-methyl-2-aminoacetamide. Alternatively, hydrolysis of the terminal amide could produce N-benzoyl-glycine and methylamine. N-acyl glycines are known to undergo hydrolysis to a fatty acid and glycine. nih.gov

Phase II Conjugation Enzymes: The parent compound or its Phase I metabolites, particularly those with newly exposed hydroxyl or carboxyl groups, can undergo conjugation reactions. These reactions are catalyzed by transferase enzymes. nih.gov

Glucuronidation: Uridine 5'-diphospho-glucuronosyltransferases (UGTs) can conjugate glucuronic acid to hydroxylated metabolites.

Sulfation: Sulfotransferases (SULTs) may add a sulfonate group to hydroxylated metabolites.

Amino Acid Conjugation: The benzoic acid metabolite, formed from hydrolysis, is a substrate for conjugation with amino acids, most commonly glycine, to form hippuric acid. This is a well-established detoxification pathway for benzoates. acs.orgnih.gov

Predicted Metabolic Pathways of this compound

Pathway Enzyme Family Potential Metabolite(s)
N-Demethylation Cytochrome P450N-(2-Amino-2-oxoethyl)benzamide, Formaldehyde
Aromatic Hydroxylation Cytochrome P450Hydroxylated this compound
Amide Hydrolysis Amidases (e.g., FAAH)Benzoic acid, N-Methyl-2-aminoacetamide, N-Benzoyl-glycine, Methylamine
Amino Acid Conjugation N-AcyltransferasesHippuric Acid (from benzoic acid metabolite)

Characterization of Metabolites by Mass Spectrometry and NMR

The identification and structural elucidation of metabolites are critical for understanding the biotransformation of a compound. A combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy is a powerful approach for this purpose. nih.govunl.edu

Mass Spectrometry (MS): Liquid chromatography coupled with mass spectrometry (LC-MS) is a highly sensitive technique for detecting and quantifying metabolites in biological matrices. nih.govresearchgate.net High-resolution mass spectrometry can provide accurate mass measurements, allowing for the determination of the elemental composition of metabolites. Tandem mass spectrometry (MS/MS) experiments, where metabolites are fragmented, provide structural information based on the fragmentation patterns. For this compound, predicted metabolites such as the N-desmethyl derivative or the hydrolyzed products (benzoic acid and N-methyl-2-aminoacetamide) would exhibit distinct mass-to-charge ratios (m/z) and fragmentation patterns that would enable their identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information about molecules in solution. researchgate.net While generally less sensitive than MS, NMR is non-destructive and can be used to unambiguously determine the structure of isolated metabolites, including the position of metabolic modifications such as hydroxylation on an aromatic ring. unl.edu For complex metabolite mixtures, techniques like 1H-13C Heteronuclear Single Quantum Coherence (HSQC) can be employed. unl.edu The identification of metabolites of related benzamides, such as N-(hydroxymethyl)-benzamide from N-methylbenzamide, has been successfully achieved using NMR. nih.gov

Mechanistic Insights into Metabolic Stability and Sites of Metabolism

The metabolic stability of a compound is a measure of its susceptibility to biotransformation and is a key determinant of its pharmacokinetic profile. In vitro assays using liver microsomes or hepatocytes are commonly employed to assess metabolic stability. frontiersin.org

The structure of this compound contains several potential "soft spots" for metabolism. The N-methyl group and the two amide bonds are likely sites of metabolic attack. The stability of the N-methyl group to oxidative metabolism can be influenced by the surrounding chemical environment. nih.gov Similarly, the rate of amide bond hydrolysis can vary significantly depending on the specific amidase involved and the steric and electronic properties of the substrate.

Role of Transporters in Intracellular Accumulation or Efflux of this compound (Mechanistic In Vitro)

Drug transporters are membrane proteins that play a crucial role in the absorption, distribution, and excretion of xenobiotics by controlling their movement across cellular barriers. nih.govresearchgate.netnih.gov These transporters are broadly categorized into two superfamilies: the Solute Carrier (SLC) transporters, which are primarily involved in uptake, and the ATP-Binding Cassette (ABC) transporters, which are typically efflux pumps. researchgate.netmdpi.com

The physicochemical properties of this compound will influence its interaction with transporters. As a moderately polar molecule, it is possible that its cellular uptake and efflux are mediated by one or more transporter proteins. For example, transporters in the intestine could affect its absorption, while transporters in the liver and kidneys would be involved in its uptake into hepatocytes for metabolism and its subsequent excretion. nih.govresearchgate.net

While specific transporters for this compound have not been identified in the reviewed literature, in vitro studies using cell lines overexpressing specific transporters (e.g., MDCK or HEK293 cells) would be required to determine if the compound is a substrate for known uptake (e.g., OATPs, OCTs) or efflux (e.g., P-glycoprotein, BCRP) transporters. mdpi.com Such studies are essential for a complete understanding of the compound's disposition and potential for drug-drug interactions at the transporter level. researchgate.net

Advanced Spectroscopic and Analytical Techniques for Research on N 2 Methylamino 2 Oxoethyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like N-(2-(Methylamino)-2-oxoethyl)benzamide. It provides detailed information about the chemical environment of individual atoms, their connectivity, and the three-dimensional structure of the molecule in solution.

1D and 2D NMR Experiments for Atom Connectivity

One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for identifying the types and numbers of hydrogen and carbon atoms in a molecule. For this compound, ¹H NMR would reveal the chemical shifts and coupling patterns of the protons in the benzoyl group, the methylene (B1212753) (-CH2-) group, and the methylamino group. Similarly, ¹³C NMR would provide the chemical shifts for each unique carbon atom in the molecule.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the connectivity between atoms. A COSY spectrum would show correlations between coupled protons, for instance, confirming the connection between the methylene protons and the adjacent amide proton. An HSQC spectrum would link each proton to its directly attached carbon atom, aiding in the definitive assignment of the ¹³C NMR spectrum.

Despite the utility of these techniques, a comprehensive search of scientific literature and chemical databases did not yield specific, publicly available 1D or 2D NMR data for this compound. Therefore, a detailed data table of chemical shifts and coupling constants cannot be provided at this time.

Hypothetical ¹H NMR Data for this compound This table is a hypothetical representation and is not based on experimental data.

Protons Chemical Shift (ppm) Multiplicity
Aromatic-H 7.8 - 7.4 m
Amide-H (Benzamide) ~8.5 t
Methylene-H (-CH₂-) ~4.2 d
Amide-H (Methylamino) ~6.0 q

Saturation Transfer Difference (STD) NMR for Ligand-Target Interactions

Saturation Transfer Difference (STD) NMR is a powerful method used to study the binding of a small molecule (ligand), such as this compound, to a large protein (receptor). daicelpharmastandards.comgoogle.com The experiment selectively irradiates protons on the protein, and this saturation is transferred to the ligand protons that are in close proximity to the protein's binding site. daicelpharmastandards.compharmaffiliates.com By observing the signals of the ligand that have been saturated, one can identify the specific parts of the molecule, or "binding epitope," that are crucial for the interaction. google.commdpi.com

The intensity of the STD effect for different protons of the ligand allows for a quantitative analysis of which parts of the molecule are most intimately involved in binding. Protons closer to the protein in the bound state will show a stronger STD signal. mdpi.com This technique is invaluable in drug discovery and molecular recognition studies.

A search of the available scientific literature revealed no specific STD NMR studies conducted on this compound. Consequently, there are no experimental data or research findings to present regarding its interactions with any biological targets.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Accurate Mass

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₁₀H₁₂N₂O₂), the theoretical exact mass can be calculated. An experimental HRMS measurement would aim to match this theoretical value to a high degree of accuracy, thus confirming the molecular formula of the synthesized compound.

No published HRMS data for this compound were found in the reviewed literature.

Theoretical Mass Data for this compound

Formula Theoretical Exact Mass

LC-MS/MS for Metabolite Identification

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used to identify and quantify compounds in complex mixtures. In metabolic studies, LC-MS/MS is employed to identify the products of a drug's metabolism in biological samples. The parent compound, this compound, would be introduced into a biological system, and its metabolites would be separated by liquid chromatography and then analyzed by tandem mass spectrometry. The fragmentation pattern of the parent compound would be compared to the fragmentation patterns of potential metabolites to identify structural modifications such as hydroxylation, demethylation, or conjugation.

There are no available studies on the metabolism of this compound, and therefore, no LC-MS/MS data on its metabolites can be presented.

X-ray Crystallography of this compound and its Complexes

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it would be possible to determine the precise bond lengths, bond angles, and conformation of the molecule in the solid state. Furthermore, co-crystallization with a target protein could reveal the exact binding mode and interactions at an atomic level.

A thorough search of crystallographic databases and the scientific literature did not yield any reports on the crystal structure of this compound or any of its complexes. Thus, no crystallographic data, such as unit cell parameters or atomic coordinates, are available.

Crystallographic Data Table for this compound No data is available.

Parameter Value
Crystal System Not Determined
Space Group Not Determined
Unit Cell Dimensions Not Determined

Future Directions and Emerging Research Avenues for N 2 Methylamino 2 Oxoethyl Benzamide

Integration with Artificial Intelligence and Machine Learning for Drug Discovery Research

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing the early stages of drug discovery by accelerating processes that were once time-consuming and costly. For N-(2-(Methylamino)-2-oxoethyl)benzamide, these computational tools offer a wealth of opportunities to expand its therapeutic potential.

AI/ML Application AreaPotential Impact on this compound Research
Target Identification Predict new biological targets and mechanisms of action by analyzing large-scale biological data.
De Novo Drug Design Generate novel derivatives with improved potency, selectivity, and ADMET properties.
Predictive Modeling Forecast binding affinities, biological activities, and potential off-target effects of new analogs.
Biomarker Discovery Identify patient populations most likely to respond to treatment by analyzing clinical and omics data.

Exploration of Novel Synthetic Methodologies for Enhanced Sustainability

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental footprint. ispe.orgpfizer.com Future research on this compound will likely focus on developing more sustainable and efficient synthetic routes that minimize waste, reduce energy consumption, and eliminate the use of hazardous substances. nih.govacs.org

Conventional amide bond formation often relies on stoichiometric activating reagents, leading to significant waste. ucl.ac.uk Emerging sustainable alternatives that could be applied to the synthesis of this compound include:

Catalytic Amidation: Utilizing catalysts, such as those based on boron or reusable Brønsted acidic ionic liquids, to directly form the amide bond from a carboxylic acid and an amine, with water as the only byproduct. researchgate.net

Biocatalysis: Employing enzymes, like Candida antarctica lipase B (CALB), to catalyze the amidation reaction under mild conditions in green solvents such as cyclopentyl methyl ether. nih.gov This method offers high selectivity and produces amides with excellent purity, often without needing intensive purification steps. nih.govmdpi.com

Photocatalysis: Using novel materials like Covalent Organic Frameworks (COFs) as heterogeneous photocatalysts to synthesize amides directly from alcohols under mild conditions, such as red light irradiation. dst.gov.in This approach is highly efficient and allows for easy catalyst recycling. dst.gov.in

Greener Solvents: Replacing traditional, hazardous solvents like DMF and CH2Cl2 with more environmentally benign alternatives such as water, ethanol, or glycerol. ucl.ac.ukmdpi.com

Sustainable Synthesis TechniqueAdvantages for this compound Production
Direct Catalytic Amidation High atom economy, reduces waste by avoiding stoichiometric reagents.
Enzymatic Synthesis High selectivity, mild reaction conditions, biodegradable catalyst, minimal purification. nih.gov
Photocatalysis with COFs High efficiency, catalyst recyclability, use of visible light as an energy source. dst.gov.in
Use of Green Solvents Reduced environmental impact and improved process safety. ispe.orgmdpi.com

Advanced Mechanistic Studies using Cryo-Electron Microscopy and Neutron Scattering

A profound understanding of how this compound interacts with its biological target at an atomic level is crucial for rational drug design. Cryo-electron microscopy (cryo-EM) and neutron scattering are powerful techniques that can provide unprecedented insights into these interactions.

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary tool in structural biology, capable of determining the high-resolution structures of protein-ligand complexes without the need for crystallization. creative-diagnostics.comnih.gov This is particularly advantageous for studying challenging targets like membrane proteins (e.g., GPCRs, ion channels) or large, dynamic complexes. creative-diagnostics.comportlandpress.com By visualizing the binding pocket of a target protein occupied by this compound, researchers can identify key interactions, observe ligand-induced conformational changes, and gain a dynamic understanding of the mechanism of action. creative-diagnostics.comnih.gov This structural information is invaluable for optimizing the compound's design to enhance its binding and efficacy. biorxiv.org

Neutron Scattering offers complementary information that is not accessible by other methods. ornl.govresearchgate.net Because neutrons scatter strongly off of hydrogen atoms, this technique can precisely locate them within a protein-ligand complex. This is critical for understanding hydrogen bonding networks and the protonation states of catalytic residues, which are often key determinants of drug binding and function. nih.gov By studying the structure and dynamics of this compound bound to its target, neutron scattering can help elucidate the subtle molecular forces that govern its biological activity. acs.orgmdpi.com

Development of Chemical Probes for Cellular Pathway Interrogation

To fully understand the biological role of this compound, it is essential to study its function within the complex environment of a living cell. Chemical probes are small-molecule tools designed for this purpose, allowing for the visualization and functional analysis of their target proteins in real-time. researchgate.netacs.orgnih.gov

Future research could focus on transforming this compound into a suite of chemical probes by incorporating specific functional groups into its structure. frontiersin.orgljmu.ac.uk This could include:

Fluorophores: Attaching a fluorescent dye would allow for the direct visualization of the compound's subcellular localization and its interaction with target proteins using advanced microscopy techniques. acs.orgfluorofinder.com

Affinity Tags: Incorporating a tag like biotin would enable the isolation of the target protein from cell lysates through affinity purification, facilitating its identification via mass spectrometry. acs.org

Photo-reactive Groups: Introducing a photoreactive moiety (e.g., an azide or diazirine) would create a photoaffinity labeling probe. researchgate.netnih.gov Upon photoactivation, this probe would form a covalent bond with its target protein, allowing for robust identification and mapping of the binding site. nih.gov

These probes would be invaluable for confirming target engagement, identifying off-targets, and elucidating the downstream effects of modulating the target's activity, thereby untangling the specific cellular pathways influenced by this compound. nih.govmdpi.com

Design of this compound Derivatives for Targeted Delivery Mechanisms (Conceptual Research)

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of disease, thereby enhancing efficacy and reducing systemic side effects. wikipedia.orgwjpls.org Conceptual research into derivatives of this compound could explore novel designs for targeted delivery. mdpi.com This involves modifying the core structure to include a targeting moiety that recognizes specific markers on diseased cells or tissues. ijpsjournal.com

Potential strategies for designing targeted derivatives include:

Ligand-Targeted Conjugates: Attaching a small molecule, peptide, or aptamer that binds to a receptor overexpressed on the surface of target cells (e.g., cancer cells or inflamed tissue). ijpsjournal.com

Antibody-Drug Conjugates (ADCs): Linking the compound to a monoclonal antibody that specifically recognizes a tumor-associated antigen.

Nanoparticle Encapsulation: Encapsulating the compound within nanocarriers like liposomes or polymeric nanoparticles. wjpls.org The surface of these nanoparticles can be further functionalized with targeting ligands to enhance their accumulation at the desired site.

Given that analogs of this compound have shown protective effects on pancreatic β-cells, a conceptual design could involve conjugating a derivative to a ligand that targets these specific cells for the potential treatment of diabetes. nih.govnih.gov Such strategies could transform a promising bioactive molecule into a precision therapeutic.

Q & A

Q. What are the optimized synthetic routes for N-(2-(Methylamino)-2-oxoethyl)benzamide, and how do reaction conditions impact yield?

The compound is typically synthesized via a multi-step protocol involving amide coupling and functional group modifications. A common method involves:

  • Step 1 : Coupling substituted benzoic acids with ethyl glycinates using EDC/HOBt in DMF to form benzoylglycine esters .
  • Step 2 : Hydrolysis of the ester group under mild alkaline conditions (e.g., LiOH in ethanol at 5–10°C) to generate benzoylglycine intermediates .
  • Step 3 : Reaction with methylamine derivatives using HATU or similar coupling agents in dichloromethane at 0°C to form the final product .
    Key variables : Temperature control during hydrolysis (≤10°C prevents side reactions) and stoichiometric ratios of HATU (1.2–1.5 equiv) maximize yields (>85%) .

Q. How are structural and purity characteristics validated for this compound?

  • 1H/13C NMR : Key peaks include δ 7.77 (s, 1H, amide NH), δ 2.35 (s, 3H, methylamino), and δ 167.1 (carbonyl C=O) in DMSO-d6 .
  • HPLC : Purity ≥98% is achievable using reverse-phase C18 columns with a water/acetonitrile gradient (0.1% TFA modifier) .
  • Mass spectrometry : Confirm molecular ion [M+H]+ at m/z 221.1 (calculated) .

Q. What strategies resolve contradictions in bioactivity data across structural analogs?

Divergent bioactivity (e.g., pancreatic β-cell modulation vs. sigma-2 receptor binding) arises from:

  • Substituent effects : Electron-withdrawing groups (e.g., -NO2, -CF3) enhance receptor affinity but reduce solubility, impacting in vitro vs. in vivo results .
  • Stereoelectronic factors : Methylamino vs. benzylamino substitution alters hydrogen-bonding capacity, as shown in docking studies .
    Methodological approach :
    • Compare SAR tables (e.g., Table 1 in ) with computational models (e.g., DFT for charge distribution) .
    • Validate via competitive binding assays (e.g., sigma-2 receptor IC50) .

Q. How can in vitro/in vivo discrepancies in pharmacokinetic profiles be addressed?

  • Metabolic stability : Introduce deuterium at the methylamino group to reduce CYP450-mediated oxidation (t1/2 increased from 1.2 to 3.8 h in rat liver microsomes) .
  • Solubility enhancement : Co-crystallization with cyclodextrins improves aqueous solubility (from 0.5 mg/mL to 12 mg/mL) .
  • Biodistribution : Use fluorine-18 labeling (e.g., [18F]3c) for PET imaging to track tumor uptake vs. normal tissue clearance .

Q. Table 2: Comparative Bioactivity of Analogs

AnalogTarget (IC50)Solubility (mg/mL)Reference
5g (CF3-subst) Sigma-2: 8.2 nM0.3
5a (H-subst) Pancreatic β-cell: EC50 12 μM1.1

Q. What advanced computational methods predict interactions with biological targets?

  • Molecular dynamics (MD) : Simulate binding to sigma-2 receptors (PDB: 6VMS) over 100 ns trajectories to identify stable conformations .
  • QSAR models : Use descriptors like LogP, polar surface area, and H-bond donors to correlate with anti-inflammatory activity (R² = 0.89) .
  • Docking studies : Glide SP scoring for benzamide analogs in HIV-1 integrase binding pockets identifies key residues (e.g., Asp64, Glu92) .

Q. How are regioselectivity challenges managed during functionalization?

  • Protecting groups : Use TIPSCl (triisopropylsilyl chloride) to shield hydroxyl groups during nitration or halogenation .
  • Directed ortho-metalation : Employ LDA (lithium diisopropylamide) to direct methylation at the ortho position of the benzamide ring .

Data Contradiction Analysis

Q. Why do NMR spectra of analogs vary in non-deuterated solvents?

  • Hydrogen bonding : In DMSO, NH protons show broad singlets (δ 7.77) due to solvent H-bonding, but split into doublets in CDCl3 (e.g., δ 6.67–7.49) .
  • Tautomerism : Keto-enol tautomerism in analogs with adjacent carbonyl groups (e.g., ) causes peak splitting in 13C NMR .

Q. How to reconcile conflicting cytotoxicity data in different cell lines?

  • Cell permeability : Analog 5g (logP = 3.1) shows higher uptake in EMT-6 tumors (3.7% ID/g) vs. HEK293 cells (0.9% ID/g) due to lipid bilayer affinity .
  • Receptor density : Sigma-2 receptor overexpression in EMT-6 vs. low expression in HEK293 explains divergent cytotoxicity .

Methodological Recommendations

  • Synthetic scale-up : Replace HATU with cost-effective EDC/HOBt for gram-scale production .
  • Crystallography : Use single-crystal X-ray (Cu-Kα radiation) to resolve stereochemical ambiguities (e.g., , R factor = 0.044) .
  • Toxicology : Screen metabolites (e.g., m/z 363.1365 via LC-HRMS) for hepatotoxicity using HepG2 cells .

Retrosynthesis Analysis

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N-(2-(Methylamino)-2-oxoethyl)benzamide
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N-(2-(Methylamino)-2-oxoethyl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.